indium(3+);(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound where indium is in the +3 oxidation state, complexed with the ligand (Z)-4-oxopent-2-en-2-olate. Indium is a metal in Group 13 of the periodic table, known for its low melting point and malleability. The ligand (Z)-4-oxopent-2-en-2-olate is an organic molecule with a keto-enol tautomerism, providing a stable chelating environment for the indium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of indium salts with the ligand under controlled conditions. One common method is to dissolve indium(III) chloride in a suitable solvent, such as ethanol, and then add the ligand (Z)-4-oxopent-2-en-2-olate. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of indium(3+);(Z)-4-oxopent-2-olate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the starting materials and the control of reaction parameters are crucial for obtaining high-quality products .
Chemical Reactions Analysis
Types of Reactions
Indium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the indium(3+) ion to lower oxidation states, such as indium(1+).
Substitution: The ligand (Z)-4-oxopent-2-en-2-olate can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using various organic ligands under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while reduction could produce indium(I) complexes. Substitution reactions result in new indium complexes with different ligands .
Scientific Research Applications
Indium(3+);(Z)-4-oxopent-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acid catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, as indium complexes can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which indium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the indium ion with various molecular targets. In biological systems, indium can bind to proteins and enzymes, altering their function. The ligand (Z)-4-oxopent-2-en-2-olate can also participate in hydrogen bonding and other interactions, stabilizing the complex and enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
Indium(III) chloride: A simple indium salt used in various chemical reactions.
Indium(III) acetate: Another indium complex with different ligands.
Indium(III) triflate: Known for its strong Lewis acidity and use in organic synthesis.
Uniqueness
Indium(3+);(Z)-4-oxopent-2-en-2-olate is unique due to the specific properties imparted by the (Z)-4-oxopent-2-en-2-olate ligand. This ligand provides a stable chelating environment, enhancing the stability and reactivity of the indium complex. Additionally, the keto-enol tautomerism of the ligand can influence the chemical behavior of the complex, making it distinct from other indium compounds .
Properties
IUPAC Name |
indium(3+);(Z)-4-oxopent-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.In/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHBFVWXIBEONW-LNKPDPKZSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[In+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[In+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7InO2+2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.